1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Description

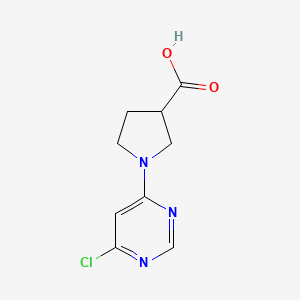

1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring (a 5-membered saturated nitrogen-containing ring) substituted at position 1 with a 6-chloropyrimidin-4-yl group and at position 3 with a carboxylic acid moiety.

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-7-3-8(12-5-11-7)13-2-1-6(4-13)9(14)15/h3,5-6H,1-2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTKHZRBWSVSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with notable potential in medicinal chemistry. This compound has garnered attention due to its structural features, which include a pyrrolidine ring and a chloro-substituted pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 215.65 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the chloro group enhances its binding affinity, which can modulate the activity of various biological pathways. Research indicates that this compound may function as an inhibitor in critical pathways associated with cancer and inflammation .

Biological Activity Profiles

The compound has been studied for various biological activities, including:

- Anticancer Properties : It is being investigated as a potential inhibitor of key regulatory proteins in the cell cycle, such as WEE1 kinase, which plays a crucial role in cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs) .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibitory Effects on WEE1 Kinase : A study demonstrated that compounds similar to this compound could inhibit WEE1 kinase with varying degrees of potency. For instance, an analog showed an IC50 value of 24 nM against WEE1, indicating strong inhibitory activity .

- Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications to the pyrimidine and pyrrolidine components can significantly affect biological activity. For example, altering substituents on the pyrimidine ring can enhance or reduce anticancer efficacy .

- Pharmacological Applications : The compound has been utilized as a building block in synthesizing more complex molecules aimed at drug development. Its ability to interact with biological targets makes it valuable in pharmacological research .

Data Tables

| Biological Activity | Mechanism | IC50 Values |

|---|---|---|

| WEE1 Inhibition | Inhibits CDK phosphorylation | ~24 nM |

| Antimicrobial | Interacts with bacterial targets | TBD |

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including 1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid, exhibit significant anticancer properties. A study evaluated various pyrrolidine derivatives for their cytotoxic effects on cancer cell lines, demonstrating that modifications at specific positions significantly influence their activity.

| Compound | Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Ovarian | 5.5 | High selectivity |

| Compound B | Breast | 10.2 | Moderate selectivity |

In a clinical study involving a series of pyrrolidine derivatives, one compound demonstrated significant cytotoxicity against ovarian cancer cells with an IC50 value of 5 µM, indicating its potential as a therapeutic agent against certain cancers .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Research has identified structure–activity relationships (SARs) among pyrimidine derivatives that suppress COX-2 activity, a key enzyme involved in inflammation.

| Compound | COX-2 Inhibition IC50 (µmol) | Comparison |

|---|---|---|

| Compound X | 0.04 ± 0.09 | Comparable to celecoxib (IC50 = 0.04 ± 0.01) |

| Compound Y | 0.04 ± 0.02 | Comparable to celecoxib |

These findings highlight the potential for developing new anti-inflammatory drugs based on the structure of this compound .

Structure–Activity Relationship Studies

The effectiveness of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Structure–activity relationship studies have been vital in identifying which modifications enhance biological activity.

Key Findings:

- Modifications at the pyrimidine ring significantly affect binding affinity and selectivity towards target proteins.

- Certain substituents on the pyrrolidine ring enhance solubility and bioavailability, crucial for therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several pyrrolidine derivatives, including the target compound. The results indicated that specific structural modifications led to enhanced potency against ovarian cancer cells while maintaining low toxicity to non-cancerous cells .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory potential of related compounds, demonstrating that certain derivatives exhibited strong inhibition of COX enzymes, suggesting that similar modifications could enhance the anti-inflammatory properties of this compound .

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Core Modifications

*Estimated based on structural similarity to piperidine analog .

Key Observations :

- Ring Size : Smaller heterocyclic cores (e.g., azetidine) reduce molecular weight and may enhance metabolic stability but could limit steric interactions in target binding .

- Substituent Position : Chlorine at position 6 (pyrimidine) in the target compound vs. position 5 in the azetidine analog may influence electronic effects and binding affinity .

Substituent Modifications on Pyrimidine Ring

Table 2: Pyrimidine Substituent Variations

Key Observations :

- Chlorine vs. Methoxy : Chlorine (electron-withdrawing) may enhance electrophilic reactivity, whereas methoxy (electron-donating) improves solubility but reduces electrophilicity .

- Hybrid Structures : Compounds like 6-chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (pyrimidine-pyridine hybrid) demonstrate versatility in targeting diverse enzymes .

Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine

A common approach begins with 4,6-dichloropyrimidine as the starting material. The chlorine at the 4-position is selectively substituted by nucleophiles such as pyrrolidine-3-carboxylic acid or its amine derivatives.

- Reaction conditions: The substitution is generally carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) with bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine to promote nucleophilicity.

- Temperature: Elevated temperatures (typically 100–120 °C) are employed to facilitate substitution.

- Time: Reaction times vary from 1 hour under microwave irradiation to 18 hours under conventional heating.

These conditions favor the displacement of chlorine at the 4-position while retaining the chlorine at the 6-position, yielding 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid or its esters.

Coupling via Amine Substitution

Secondary amines such as pyrrolidine-3-carboxylic acid or its derivatives are reacted with 6-chloropyrimidine derivatives under reflux in ethanol or other suitable solvents.

- Procedure: The amine is added to a solution of 6-chloropyrimidine in ethanol, and the mixture is heated under reflux for 10–60 minutes.

- Monitoring: Progress is monitored by thin-layer chromatography (TLC).

- Isolation: The product precipitates upon cooling and is purified by recrystallization.

This method allows direct substitution of the chlorine atom at the 6-position when starting from 4-substituted chloropyrimidines, leading to the formation of N-substituted pyrrolidine-pyrimidine compounds.

Multi-Step Synthesis Involving Pyrrolidine-3-carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid itself can be synthesized or functionalized separately via asymmetric Michael addition reactions and then coupled with chloropyrimidine intermediates.

- Michael addition: Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes yield enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.

- Subsequent coupling: These derivatives are then coupled with chloropyrimidine intermediates via amidation or nucleophilic substitution.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution of 4,6-dichloropyrimidine with pyrrolidine-3-carboxylic acid | DMA | N-ethyl-N,N-diisopropylamine | 120 °C | 18 h | Moderate to high | Crude product used directly after extraction |

| 2 | Microwave-assisted substitution with potassium carbonate | n-butanol | K2CO3 | 120 °C | 1 h | 39 | Purified by flash chromatography |

| 3 | Reflux of 6-chloropyrimidine with pyrrolidine in ethanol | Ethanol | None (amine acts as nucleophile) | Reflux | 10–60 min | 86 (similar amine substitution) | Product isolated by filtration and recrystallization |

| 4 | Organocatalytic asymmetric Michael addition for pyrrolidine-3-carboxylic acid synthesis | Various | Organocatalyst | Ambient | Variable | High enantiomeric excess (up to 97% ee) | Followed by coupling with chloropyrimidine |

Detailed Reaction Example

Microwave-Assisted Nucleophilic Substitution:

- A mixture of 6-chloropyrimidin-4-yl derivative and pyrrolidine-3-carboxylic acid is combined with potassium carbonate in n-butanol.

- The reaction mixture is subjected to microwave irradiation at 120 °C for 1 hour.

- After cooling, the mixture is filtered, and the filtrate is concentrated.

- The crude product is purified by flash chromatography, yielding the target compound in approximately 39% isolated yield.

- 5,6-Dichloronicotinic acid ethyl ester and pyrrolidine-3-carboxylic acid are suspended in DMA.

- N-ethyl-N,N-diisopropylamine is added, and the mixture is heated at 120 °C for 18 hours.

- The reaction mixture is cooled, concentrated, and extracted to isolate the product.

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic techniques such as flash chromatography.

- Characterization methods include NMR spectroscopy, melting point determination, and chromatographic purity assessments.

- Yields vary depending on the precise reaction conditions and scale but generally range from moderate to good.

Q & A

Q. What are the common synthetic routes for preparing 1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves multi-step heterocyclic coupling. For example, chloropyrimidine derivatives (e.g., 6-chloropyrimidin-4-amine) can undergo nucleophilic substitution with pyrrolidine-3-carboxylic acid precursors. Key steps include:

- Condensation : Reacting 6-chloropyrimidine with a pyrrolidine derivative under palladium or copper catalysis .

- Cyclization : Using solvents like DMF or toluene at elevated temperatures (80–120°C) to promote ring closure .

- Functionalization : Introducing the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl ester derivatives) under acidic or basic conditions .

Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to pyrrolidine), using anhydrous solvents, and optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-Cl at δ ~160 ppm in ¹³C NMR) and pyrrolidine ring conformation (e.g., coupling constants for trans/cis substituents) .

- LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 256.7 g/mol). Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) resolves impurities .

- X-ray Crystallography : Resolves absolute stereochemistry of the pyrrolidine ring, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The chloropyrimidine moiety often acts as a hinge-binding group, while the pyrrolidine-carboxylic acid enhances solubility .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) indicate strong interactions .

- In Silico ADMET : Predict pharmacokinetics (e.g., LogP ~1.5 for balanced lipophilicity) using tools like SwissADME .

Q. What experimental strategies can resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Purity Validation : Re-test compound batches via HPLC to rule out degradation (e.g., hydrolysis of the Cl group to -OH under humid conditions) .

- Off-Target Screening : Use proteome-wide panels (e.g., Eurofins KinaseProfiler) to identify nonspecific binding .

Key Research Challenges

- Stereochemical Control : Achieving enantiopure pyrrolidine derivatives requires chiral catalysts (e.g., Ru-BINAP) or resolution via diastereomeric salt formation .

- Stability Issues : The carboxylic acid group may esterify under acidic conditions; storage at -20°C in inert atmospheres is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.